molecular formula C15H16N2O2 B3072098 N-(4-Aminophenyl)-4-ethoxybenzamide CAS No. 1016524-46-1

N-(4-Aminophenyl)-4-ethoxybenzamide

Cat. No.: B3072098
CAS No.: 1016524-46-1
M. Wt: 256.3 g/mol
InChI Key: ULSBJEGWQLSWCT-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group and an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is typically done through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Aminophenyl)-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of DNA methyltransferases, thereby affecting gene expression and cellular functions. The compound can bind to the active site of the enzyme, preventing the methylation of DNA and leading to changes in gene expression patterns .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)piperidine: Used in organic acid detection.

    N-(4-Aminophenyl)maleimide: Utilized in histochemistry for demonstrating thiol groups.

    N-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties

Uniqueness

N-(4-Aminophenyl)-4-ethoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-aminophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBJEGWQLSWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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